molecular formula C28H39N7O3 B1666953 4-{[(7r)-8-环戊基-7-乙基-5-甲基-6-氧代-5,6,7,8-四氢蝶啶-2-基]氨基}-3-甲氧基-N-(1-甲基哌啶-4-基)苯甲酰胺 CAS No. 755038-02-9

4-{[(7r)-8-环戊基-7-乙基-5-甲基-6-氧代-5,6,7,8-四氢蝶啶-2-基]氨基}-3-甲氧基-N-(1-甲基哌啶-4-基)苯甲酰胺

货号 B1666953
CAS 编号: 755038-02-9
分子量: 521.7 g/mol
InChI 键: XQVVPGYIWAGRNI-JOCHJYFZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound, with the molecular formula C27H37N7O3, is a complex organic molecule . It contains a tetrahydropteridin ring, which is a bicyclic structure composed of a pteridine ring fused with a pyrimidine ring. This structure is substituted with various functional groups, including an amino group, a methoxy group, and a piperidinyl group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a total of 42 heavy atoms . It has a single defined atom stereocenter, indicating the presence of chirality . The exact mass and monoisotopic mass are both 575.35838832 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 575.7 g/mol . It has a topological polar surface area of 103 Ų, indicating its polarity . It has a XLogP3-AA value of 5, suggesting it is relatively hydrophobic . It has 2 hydrogen bond donors and 8 hydrogen bond acceptors .

科学研究应用

Cancer Therapy

BI 2536: is primarily known as a potent inhibitor of Polo-like kinase 1 (Plk1) , which is crucial for cell division. It has been studied extensively for its potential in treating various solid tumors . In clinical trials, BI 2536 has shown an acceptable safety profile and has been administered intravenously to patients with advanced solid tumors to determine the maximum tolerated dose . The drug’s ability to inhibit Plk1 can lead to the arrest of tumor cell proliferation, making it a promising candidate for cancer therapy.

HIV-1 Eradication

Research has demonstrated that BI 2536 can effectively reactivate latent HIV-1, making it a potential latency reversing agent (LRA) in the “shock and kill” strategy for HIV-1 eradication . The compound has been shown to significantly reactivate silenced HIV-1 provirus at both the mRNA and protein levels in latently infected model cell lines and in peripheral blood mononuclear cells derived from infected patients .

Combination Therapy

BI 2536’s effectiveness is not limited to monotherapy; it has also been found to work synergistically with other drugs. For instance, it can activate latent HIV-1 provirus in combination with SAHA , a histone deacetylase inhibitor, or prostratin , a non-tumor-promoting phorbol ester . This suggests that BI 2536 could be part of a combination therapy regimen, enhancing the efficacy of other therapeutic agents.

Epigenetic Modulation

The reactivation of latent HIV-1 by BI 2536 is associated with bromodomain inhibition rather than PLK inhibition. This indicates that BI 2536 may also play a role in epigenetic modulation, affecting the chromatin state and gene expression patterns within cells . Such properties could be harnessed in research to understand and manipulate gene expression in various diseases.

Drug Sensitivity and Resistance

The responsiveness to BI 2536 varies between patient samples, which could be due to differences in cell types contributing to HIV-1 latency or epigenetic modification of the integrated provirus among infected cells . Understanding the mechanisms behind this variability can provide insights into drug sensitivity and resistance, which is crucial for personalized medicine.

Pharmacokinetic Studies

BI 2536 exhibits multi-compartmental pharmacokinetic behavior with a terminal elimination half-life of 20–30 hours . Studying the pharmacokinetics of BI 2536 can help optimize dosing regimens and improve therapeutic outcomes in patients.

作用机制

Target of Action

BI 2536 is a highly selective and potent inhibitor of Polo-like kinase 1 (Plk1) . Plk1 is a key regulator of multiple steps during mitotic progression across eukaryotic species and is often overexpressed in cancers, contributing to excessive cell proliferation and loss of key checkpoint functions .

Mode of Action

BI 2536 inhibits Plk1 enzyme activity at low nanomolar concentrations . The compound potently causes a mitotic arrest and induces apoptosis in human cancer cell lines of diverse tissue origin and oncogenome signature . It blocks Plk1 activity fully and instantaneously, which enables the study of controversial and unknown functions of Plk1 .

Biochemical Pathways

BI 2536 affects several biochemical pathways. It interferes with the catalytic action of Plk1 by blocking the ATP-binding site, leading to cell cycle arrest and apoptosis . It also suppresses IFNB (encoding IFN-β) gene transcription . Furthermore, it induces the differential expression of 68 proteins between the SGC-7901 and SGC-7901/DDP (cisplatin-resistant) cells, and these differentially expressed proteins were involved in a number of cellular functions and signaling pathways, such as cell death, cell development, tumorigenesis, the cell cycle, DNA duplication/recombination/repair, cellular movement, and the Wnt/β-catenin and mitogen-activated protein kinase (MEK)/extracellular signal-regulated kinase (ERK)/ribosomal S6 kinase 1 (RSK1) signaling pathways .

Pharmacokinetics

The pharmacokinetics of BI 2536 were linear within the dose range tested . Plasma concentration profiles exhibited multi-compartmental pharmacokinetic behavior, with a terminal elimination half-life of 20–30 hours . It has a high clearance (~1,400 mL/min) and a high volume of distribution (>1,000 L) .

Result of Action

BI 2536 causes mitotic arrest and apoptosis in 32 unique human cancer cell lines and inhibits the growth of human tumor xenografts in nude mice, with little to no effect on healthy cells . It also induces regression of large tumors with well-tolerated intravenous dose regimens . In treated tumors, cells arrest in prometaphase, accumulate phosphohistone H3, and contain aberrant mitotic spindles . This mitotic arrest is followed by a surge in apoptosis .

Action Environment

BI 2536 exhibits high permeability through the blood-brain barrier, making it an important therapeutic tool . It is supplied as a lyophilized powder and is stable for 24 months when stored lyophilized at -20ºC . Once in solution, it should be stored at -20ºC and used within 3 months to prevent loss of potency .

属性

IUPAC Name

4-[[(7R)-8-cyclopentyl-7-ethyl-5-methyl-6-oxo-7H-pteridin-2-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39N7O3/c1-5-22-27(37)34(3)23-17-29-28(32-25(23)35(22)20-8-6-7-9-20)31-21-11-10-18(16-24(21)38-4)26(36)30-19-12-14-33(2)15-13-19/h10-11,16-17,19-20,22H,5-9,12-15H2,1-4H3,(H,30,36)(H,29,31,32)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVVPGYIWAGRNI-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)NC5CCN(CC5)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)NC5CCN(CC5)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20226442
Record name BI 2536
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20226442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(7r)-8-Cyclopentyl-7-Ethyl-5-Methyl-6-Oxo-5,6,7,8-Tetrahydropteridin-2-Yl]amino}-3-Methoxy-N-(1-Methylpiperidin-4-Yl)benzamide

CAS RN

755038-02-9
Record name BI 2536
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=755038-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BI 2536
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0755038029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BI 2536
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16107
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BI 2536
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20226442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BI-2536
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LJG22T9C6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(7r)-8-Cyclopentyl-7-Ethyl-5-Methyl-6-Oxo-5,6,7,8-Tetrahydropteridin-2-Yl]amino}-3-Methoxy-N-(1-Methylpiperidin-4-Yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-{[(7r)-8-Cyclopentyl-7-Ethyl-5-Methyl-6-Oxo-5,6,7,8-Tetrahydropteridin-2-Yl]amino}-3-Methoxy-N-(1-Methylpiperidin-4-Yl)benzamide
Reactant of Route 3
Reactant of Route 3
4-{[(7r)-8-Cyclopentyl-7-Ethyl-5-Methyl-6-Oxo-5,6,7,8-Tetrahydropteridin-2-Yl]amino}-3-Methoxy-N-(1-Methylpiperidin-4-Yl)benzamide
Reactant of Route 4
Reactant of Route 4
4-{[(7r)-8-Cyclopentyl-7-Ethyl-5-Methyl-6-Oxo-5,6,7,8-Tetrahydropteridin-2-Yl]amino}-3-Methoxy-N-(1-Methylpiperidin-4-Yl)benzamide
Reactant of Route 5
Reactant of Route 5
4-{[(7r)-8-Cyclopentyl-7-Ethyl-5-Methyl-6-Oxo-5,6,7,8-Tetrahydropteridin-2-Yl]amino}-3-Methoxy-N-(1-Methylpiperidin-4-Yl)benzamide
Reactant of Route 6
Reactant of Route 6
4-{[(7r)-8-Cyclopentyl-7-Ethyl-5-Methyl-6-Oxo-5,6,7,8-Tetrahydropteridin-2-Yl]amino}-3-Methoxy-N-(1-Methylpiperidin-4-Yl)benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。